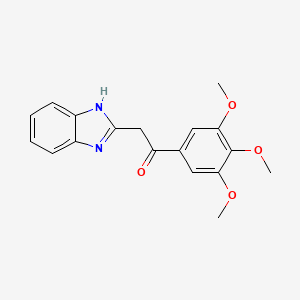

2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)18(15)24-3)14(21)10-17-19-12-6-4-5-7-13(12)20-17/h4-9H,10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMULFSWKUNFLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Attachment of the Ethanone Group: The benzodiazole intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzodiazole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that it exhibits anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

In a study conducted on human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 4.5 |

| A549 (lung cancer) | 6.0 |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 16 | 20 |

| Pseudomonas aeruginosa | 64 | 12 |

Material Science

Due to its unique chemical structure, this compound is explored as a precursor in the synthesis of advanced materials such as polymers and coatings. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.

Application Example:

In polymer science, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, inhibiting their activity, while the trimethoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of trimethoxyphenyl ethanone derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues

Functional Comparisons

- Anticancer Potential: Analogs like 21k (anthracene derivative) exhibit potent antiproliferative activity, likely due to intercalation with DNA or tubulin binding . Pyrazole and oxadiazole derivatives (e.g., compounds VI and VIIIa–e) show conserved binding modes in docking studies, suggesting the trimethoxyphenyl group is critical for target engagement . The benzodiazole moiety in the target compound may mimic heterocyclic pharmacophores in kinase inhibitors, though experimental validation is lacking .

- Synthetic Accessibility: The target compound’s synthesis may parallel routes for II (a pyridine derivative), which uses solvent-free condensation of 1-(3,4,5-trimethoxyphenyl)ethan-1-one with DMF-DMA . Purification typically involves flash chromatography or recrystallization from ethanol/water mixtures .

- Physicochemical Properties: Melting Points: Benzodiazole derivatives (e.g., target compound) are typically white solids with melting points >120°C, similar to pyridyl analogs (e.g., compound 7, m.p. 129–130°C) . Solubility: Trimethoxyphenyl derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a member of the benzodiazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3, and its structure includes a benzodiazole ring and a trimethoxyphenyl group. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing benzodiazole moieties often exhibit a range of biological activities, including:

- Anticancer Activity : Benzodiazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal strains.

- Neuroprotective Effects : Certain benzodiazole compounds have been studied for their neuroprotective properties in models of neurodegenerative diseases.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Anticancer (e.g., MCF-7) | 10 µM | |

| Antimicrobial (e.g., E. coli) | 15 µM | |

| Neuroprotection (e.g., against oxidative stress) | 20 µM |

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Anticancer Studies : A study demonstrated that benzodiazole derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the substituents on the benzodiazole ring. The study suggests that these compounds may act through the inhibition of specific kinases involved in cell cycle regulation.

- Antimicrobial Activity : Research showed that certain benzodiazole derivatives displayed significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) between 10 to 20 µg/mL. This activity was attributed to the disruption of bacterial cell wall synthesis.

- Neuroprotective Effects : In vitro studies indicated that benzodiazole compounds could protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective effect was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology :

- A Claisen-Schmidt condensation is commonly employed, involving 3,4,5-trimethoxybenzaldehyde and 2-aminoacetophenone in ethanol under alkaline conditions (e.g., 30% NaOH) .

- Catalysts such as piperidine in anhydrous ethanol under reflux may enhance yield and purity .

- Optimization Steps :

- Adjust molar ratios (e.g., 1:1 aldehyde:ketone).

- Monitor reaction time (typically 2–24 hours) and temperature (room temperature to reflux).

- Use recrystallization (ethanol slow evaporation) for high-purity crystals .

Q. How can the compound’s structure and purity be validated post-synthesis?

- Methodology :

- X-ray crystallography for definitive structural confirmation (e.g., single-crystal analysis at 173 K with R factor ≤ 0.041) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4,5-positions).

- FT-IR for functional group analysis (C=O stretch ~1700 cm⁻¹; benzodiazole ring vibrations ~1600 cm⁻¹).

- HPLC-PDA for purity assessment (>95% recommended for biological assays).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility Testing :

- Measure in buffer (pH 7.4) via UV-Vis spectroscopy; reported solubility for analogs is ~35.2 µg/mL .

- Use DMSO as a co-solvent for in vitro studies (≤0.1% v/v to avoid cytotoxicity).

- Stability :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Assess photostability under UV light (ICH Q1B guidelines).

Advanced Research Questions

Q. How does the electronic configuration of the benzodiazole and trimethoxyphenyl moieties influence bioactivity?

- Methodology :

- Computational Modeling :

- Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- Correlate with experimental bioactivity (e.g., IC₅₀ values in cancer cell lines).

- Structure-Activity Relationship (SAR) :

- Synthesize analogs (e.g., replacing benzodiazole with imidazole or varying methoxy positions) and compare activities .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

- Methodology :

- Dose-Response Analysis :

- Test compound across a wide concentration range (nM–µM) in multiple cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies :

- Use Western blotting to assess pathway activation (e.g., NF-κB for inflammation; caspase-3 for apoptosis).

- Conduct kinase inhibition assays to identify primary targets .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Analyze X-ray structures (e.g., torsion angles, hydrogen-bonding networks) to predict metabolic hotspots .

- Modify substituents to enhance solubility (e.g., introduce polar groups) while retaining binding affinity .

- Validate with in silico ADMET tools (e.g., SwissADME, pkCSM).

Key Methodological Considerations

- Contradiction Management : Cross-validate bioactivity data using orthogonal assays (e.g., flow cytometry for apoptosis vs. ELISA for cytokine profiling) .

- Environmental Impact : Follow INCHEMBIOL guidelines for assessing compound stability in abiotic/biotic systems (e.g., hydrolysis/photolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.